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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145 Get Quote

A deep dive into the discovery, synthetic pathways, and pharmacological characterization of

TUG-499, a potent and selective agonist of Free Fatty Acid Receptor 1 (FFAR1), also known as

GPR40. This document provides a technical guide for researchers, scientists, and drug

development professionals, detailing the methodologies behind its creation and evaluation.

TUG-499, identified as a potent and selective agonist for the Free Fatty Acid Receptor 1

(FFAR1/GPR40), has emerged from a focused effort to develop therapeutic agents for type 2

diabetes. This technical guide outlines the discovery, synthesis, and pharmacological

characterization of this novel compound, providing a comprehensive resource for the scientific

community.

Discovery and Rationale
TUG-499 was developed as part of a research program aimed at creating FFAR1 agonists with

improved physicochemical and pharmacokinetic properties. The discovery was first detailed in

a 2011 publication in the Journal of Medicinal Chemistry by a team of researchers led by

Elisabeth Christiansen. The core strategy involved the modification of a known series of 4-

phenethynyldihydrocinnamic acid derivatives.

The rationale behind targeting FFAR1 lies in its role in glucose-stimulated insulin secretion

(GSIS) from pancreatic β-cells. Activation of FFAR1 by fatty acids enhances the release of

insulin in the presence of elevated glucose levels, making it an attractive target for the

treatment of type 2 diabetes with a potentially lower risk of hypoglycemia compared to other

insulin secretagogues. The research sought to develop agonists with reduced lipophilicity and
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improved drug-like properties. TUG-499, a chloro-substituted pyridine alkyne, was a key

compound that emerged from these efforts.

Physicochemical Properties
Property Value

Molecular Formula C₁₆H₁₁Cl₂NO₂

Molecular Weight 320.17 g/mol

Appearance Solid

Pharmacological Data
TUG-499 exhibits high potency and selectivity for the human FFAR1 receptor.

Parameter Value Description

pEC₅₀ 7.39

The negative logarithm of the

molar concentration of an

agonist that produces 50% of

the maximal possible effect.

Selectivity >100-fold

Exhibits over 100-fold

selectivity for FFAR1 over

related receptors such as

FFA2 and FFA3, as well as the

nuclear receptor PPARγ.

Synthesis of TUG-499
The synthesis of TUG-499 is a multi-step process. The following is a detailed protocol based on

the published literature.

Experimental Protocol: Synthesis of TUG-499
Materials:

Starting materials and reagents to be sourced from commercial suppliers.
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Anhydrous solvents (e.g., THF, DMF).

Inert atmosphere (e.g., nitrogen or argon).

Standard laboratory glassware and purification equipment (e.g., column chromatography).

Procedure:

The synthesis of TUG-499, referred to as compound 37 in the primary literature, involves a

Sonogashira coupling reaction as a key step.

Step 1: Synthesis of the Pyridine Alkyne Intermediate A suitable protected chloro-substituted

pyridine derivative is reacted with a terminal alkyne under Sonogashira coupling conditions.

This typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI),

and a base (e.g., triethylamine) in an appropriate solvent like THF.

Step 2: Coupling with the Phenylpropanoic Acid Moiety The resulting pyridine alkyne is then

coupled with a protected form of 3-(4-iodophenyl)propanoic acid, again using a Sonogashira

coupling reaction.

Step 3: Deprotection The final step involves the deprotection of the carboxylic acid group to

yield TUG-499.

Purification: The final compound is purified by column chromatography on silica gel, followed

by recrystallization or precipitation to obtain a high-purity solid.

Characterization: The structure and purity of the synthesized TUG-499 are confirmed by

standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Characterization
The pharmacological activity of TUG-499 was assessed through a series of in vitro assays.

Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to activate FFAR1, which is a Gq-coupled

receptor, leading to an increase in intracellular calcium levels.
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Cell Line:

HEK293 cells stably expressing the human FFAR1 receptor.

Procedure:

Cells are seeded in 96-well plates and grown to confluence.

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable

buffer.

A baseline fluorescence reading is taken.

TUG-499 at various concentrations is added to the wells.

The change in fluorescence, corresponding to the increase in intracellular calcium, is

measured using a fluorescence plate reader.

The EC₅₀ value is calculated from the dose-response curve.

Experimental Protocol: Insulin Secretion Assay
This assay determines the effect of TUG-499 on glucose-stimulated insulin secretion in a

pancreatic β-cell line.

Cell Line:

INS-1E rat insulinoma cell line.

Procedure:

INS-1E cells are cultured under standard conditions.

The cells are pre-incubated in a low-glucose buffer.

The buffer is then replaced with a high-glucose buffer containing different concentrations of

TUG-499.

After a defined incubation period, the supernatant is collected.
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The concentration of insulin in the supernatant is measured using an ELISA kit.

The results are analyzed to determine the effect of TUG-499 on insulin secretion in the

presence of high glucose.

Signaling Pathway
TUG-499 activates the FFAR1 receptor, which primarily signals through the Gαq protein

pathway.
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FFAR1 Signaling Pathway Activation by TUG-499.

Experimental Workflow
The discovery and characterization of TUG-499 followed a structured workflow.
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Workflow for the Discovery and Characterization of TUG-499.

This guide provides a comprehensive overview of the discovery and synthesis of TUG-499.

The detailed protocols and data presented herein are intended to facilitate further research and

development in the field of FFAR1 agonists for the treatment of metabolic diseases.

To cite this document: BenchChem. [The Discovery and Synthesis of TUG-499: A Selective
FFAR1 Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930145#tug-499-discovery-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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